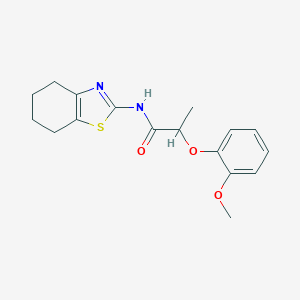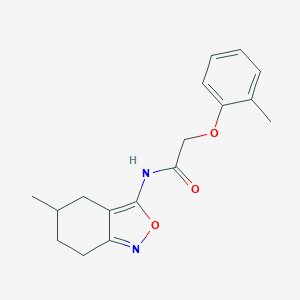![molecular formula C13H15N3O3S B256111 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B256111.png)
4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that the compound's mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine. One direction is to further investigate its potential as an anti-cancer agent and to determine its effectiveness against different types of cancer. Another direction is to study the compound's mechanism of action in more detail to better understand how it exerts its effects. Additionally, research could focus on developing derivatives of the compound to improve its efficacy and reduce any potential side effects.
合成法
The synthesis of 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine involves the reaction of morpholine, 2-thiophenecarboxylic acid, and 2-amino-5-methyl-1,3,4-oxadiazole in the presence of a coupling agent. The reaction results in the formation of the desired compound, which can be purified using standard techniques.
科学的研究の応用
4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
製品名 |
4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine |
|---|---|
分子式 |
C13H15N3O3S |
分子量 |
293.34 g/mol |
IUPAC名 |
1-morpholin-4-yl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C13H15N3O3S/c17-12(16-5-7-18-8-6-16)4-3-11-14-13(15-19-11)10-2-1-9-20-10/h1-2,9H,3-8H2 |
InChIキー |
XRKJDDKTQQHTAL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC=CS3 |
正規SMILES |
C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B256034.png)
![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)

![2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256049.png)


